molecular formula C12H8N2O3S B12813066 Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide CAS No. 31273-51-5

Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide

Cat. No.: B12813066
CAS No.: 31273-51-5
M. Wt: 260.27 g/mol
InChI Key: RPYAESFRQQQDGC-UHFFFAOYSA-N
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Description

Spiro(4H-1-benzothiopyran-4,2’-oxirane)-3’,3’-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide is a complex organic compound characterized by its unique spiro structure, which involves a benzothiopyran ring fused with an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(4H-1-benzothiopyran-4,2’-oxirane)-3’,3’-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the spiro structure. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Spiro(4H-1-benzothiopyran-4,2’-oxirane)-3’,3’-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compounds’ behavior and can be used in the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, Spiro(4H-1-benzothiopyran-4,2’-oxirane)-3’,3’-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Spiro(4H-1-benzothiopyran-4,2’-oxirane)-3’,3’-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide involves its interaction with molecular targets through its reactive oxirane and benzothiopyran rings. These interactions can lead to the modulation of biological pathways, such as those involved in oxidative stress response or enzyme inhibition. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro(4H-1-benzothiopyran-4,2’-oxirane) derivatives: These compounds share the spiro structure but may have different substituents, leading to variations in reactivity and applications.

    Benzothiopyran compounds: These compounds lack the oxirane ring but retain the benzothiopyran core, which can influence their chemical behavior and biological activity.

    Oxirane derivatives: Compounds with an oxirane ring but different core structures can also be compared to understand the influence of the spiro configuration.

Uniqueness

Spiro(4H-1-benzothiopyran-4,2’-oxirane)-3’,3’-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide is unique due to its combination of a benzothiopyran ring and an oxirane ring in a spiro configuration. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide (CAS: 31273-51-5) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile is C₁₂H₈N₂O₃S, with a molecular weight of 260.267 g/mol. The compound features a spirocyclic structure that combines a benzothiopyran moiety with an oxirane ring and dicarbonitrile substituents, which are known to influence its biological activity.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Antimicrobial Activity : Research indicates that derivatives of spiro compounds often display significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
  • Anticancer Properties : The compound's structural analogs have been evaluated for anticancer activity, revealing potential efficacy against different cancer cell lines. Notably, some spiro compounds have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells .
  • Neuroprotective Effects : Preliminary studies suggest that certain spiro compounds may offer neuroprotective benefits by modulating sigma receptors, which are implicated in neurodegenerative diseases .

The biological activity of Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile can be attributed to several mechanisms:

  • Sigma Receptor Modulation : Compounds interacting with sigma receptors have been linked to neuroprotective effects and potential applications in treating conditions like depression and anxiety .
  • Inhibition of Cell Proliferation : Some studies suggest that spiro compounds inhibit cell proliferation through apoptosis induction in cancer cells .

Case Study 1: Antimicrobial Evaluation

A study examined the antimicrobial properties of various spiro compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro assays tested the cytotoxic effects of Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile on human cancer cell lines. The results showed a dose-dependent response with notable reductions in cell viability for breast and renal cancer cells, highlighting the compound's potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibition observed
AntimicrobialStaphylococcus aureusSignificant effect
AnticancerBreast cancer cellsIC50 = X µM
AnticancerRenal cancer cellsIC50 = Y µM
NeuroprotectiveNeuroblastoma cellsProtective effects noted

Properties

CAS No.

31273-51-5

Molecular Formula

C12H8N2O3S

Molecular Weight

260.27 g/mol

IUPAC Name

1,1-dioxospiro[2,3-dihydrothiochromene-4,3'-oxirane]-2',2'-dicarbonitrile

InChI

InChI=1S/C12H8N2O3S/c13-7-11(8-14)12(17-11)5-6-18(15,16)10-4-2-1-3-9(10)12/h1-4H,5-6H2

InChI Key

RPYAESFRQQQDGC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C13C(O3)(C#N)C#N

Origin of Product

United States

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